

Introduction: The Foundational Role of Molecular Weight

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Bis(4-fluorobenzyl)amine*

CAS No.: *134227-41-1*

Cat. No.: *B169626*

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In the landscape of synthetic chemistry and drug discovery, precision is paramount. The molecular weight of a compound is not merely a number; it is a cornerstone of its identity. For **Bis(4-fluorobenzyl)amine**, a symmetrical secondary amine, an accurate understanding of its molecular weight is fundamental to every aspect of its lifecycle—from stoichiometric calculations in synthesis to analytical validation and its use as a building block for complex, biologically active molecules. This guide elucidates the multifaceted significance of this core chemical property.

Section 1: Core Physicochemical Properties of Bis(4-fluorobenzyl)amine

The identity and purity of a chemical compound are established through its physicochemical properties. The molecular weight, in conjunction with other key data points, provides a robust profile for researchers. **Bis(4-fluorobenzyl)amine** is a disubstituted amine with two fluorinated phenyl rings, a structure that imparts specific characteristics relevant to its application in medicinal chemistry.

Quantitative data for **Bis(4-fluorobenzyl)amine** are summarized below. The distinction between average molecular weight (calculated using the weighted average of natural isotopic abundance) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is critical. The former is used for bulk stoichiometric calculations, while the latter is essential for high-resolution mass spectrometry analysis.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ F ₂ N	[1][2]
Average Molecular Weight	233.26 g/mol	[1][2]
Monoisotopic Mass	233.10160574 Da	[1]
CAS Number	134227-41-1	[1][2]
IUPAC Name	1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine	[1]
Density	0.981 g/cm ³ at 25 °C (estimated)	
Boiling Point	184 - 185 °C (estimated from related compounds)	
Melting Point	10 °C (estimated from related compounds)	

Section 2: Synthesis and Stoichiometric Integrity

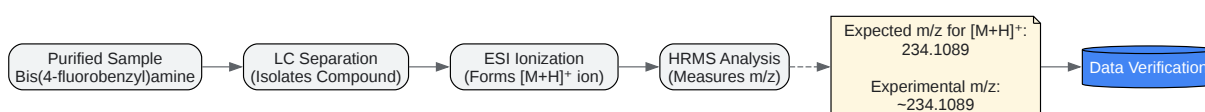
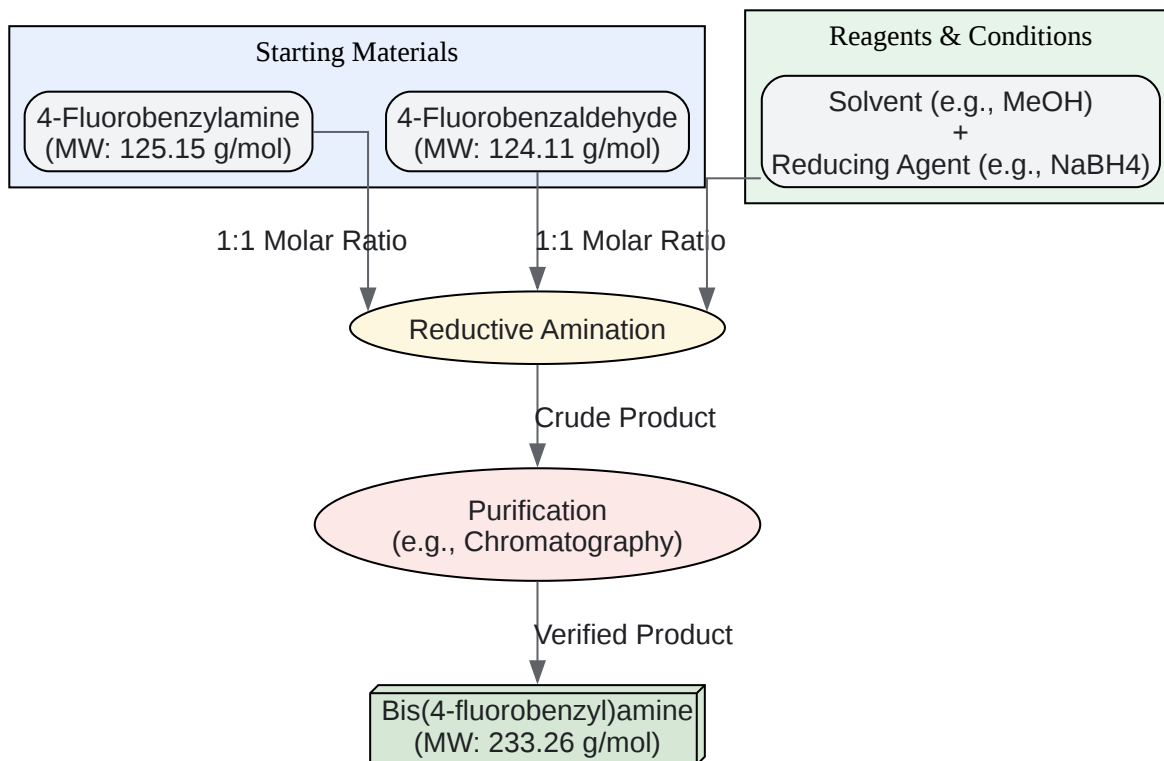
The synthesis of **Bis(4-fluorobenzyl)amine** typically proceeds via standard organic chemistry pathways for secondary amine formation. A common and illustrative method is the reductive amination involving 4-fluorobenzaldehyde and 4-fluorobenzylamine. The success of this synthesis relies entirely on the precise molar ratios of reactants, which are determined using their respective molecular weights.

Causality in Experimental Design: The choice of a 1:1 molar ratio between the aldehyde and the amine, with a slight excess of the reducing agent, is dictated by the reaction mechanism. An accurate calculation, grounded in the molecular weights of the starting materials (4-

fluorobenzylamine: 125.15 g/mol [3][4]; 4-fluorobenzaldehyde: 124.11 g/mol), ensures the complete consumption of the limiting reagent and maximizes the yield of the desired product, **Bis(4-fluorobenzyl)amine** (233.26 g/mol).

Generalized Synthetic Protocol:

- **Reaction Setup:** To a solution of 4-fluorobenzylamine (1.0 molar equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add 4-fluorobenzaldehyde (1.0 molar equivalent).
- **Imine Formation:** Stir the mixture at room temperature to facilitate the formation of the intermediate N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine (an imine).
- **Reduction:** Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4), in portions (approx. 1.1 molar equivalents). The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the aromatic rings.
- **Quenching and Workup:** After the reaction is complete, quench the excess reducing agent by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or vacuum distillation, to yield pure **Bis(4-fluorobenzyl)amine**.



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Sources

- [1. Bis\(4-fluorobenzyl\)amine | C₁₄H₁₃F₂N | CID 834401 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. 4-Fluorobenzylamine, 97% | Fisher Scientific \[fishersci.ca\]](#)
- [4. 4-Fluorobenzylamine | C₇H₈FN | CID 67326 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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